![molecular formula C8H6O6 B1144194 (3R,3'S)-Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetraone CAS No. 17309-39-6](/img/structure/B1144194.png)

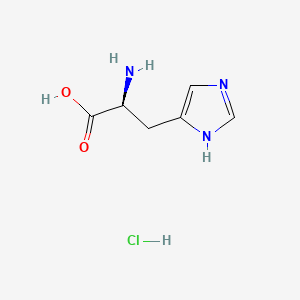

(3R,3'S)-Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetraone

Description

(3R,3'S)-Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetraone, also known as THBT, is a naturally occurring compound found in certain plants and fungi. It is a member of the bifuran family and is characterized by a fused bicyclic structure. THBT has been extensively studied for its potential medicinal applications due to its ability to act as a free radical scavenger and antioxidant. It has been shown to have a wide range of biological activities, such as anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, THBT has been shown to possess anti-fungal, anti-viral, and anti-malarial activities.

Scientific Research Applications

Antioxidant Properties

The (3R,3’S)-Tetrahydro-[3,3’-bifuran]-2,2’,5,5’-tetraone isomer has been found to have powerful antioxidant properties . It is primarily found in Haematococcus algae, while the (3R,3’R) isomer is mainly found in Xanthophyllomyces dendrorhous . The antioxidant capabilities of this compound have been compared with natural esterified astaxanthin from H. pluvialis .

Pharmaceutical and Health Supplement Industries

This compound has great commercial potential in a variety of industries, such as the pharmaceutical and health supplement industries . The demand for natural astaxanthin, which this compound can significantly increase the bioavailability of, has skyrocketed .

Metabolic Engineering

This optimization process has led to the extraction of astaxanthin crystals with higher antioxidant capabilities .

Partial Synthesis

A one-pot base-catalyzed reaction of (3R,3’R,6’R)-lutein esters has resulted in a successful isomerization process to easily obtain up to 95% meso-zeaxanthin, which in turn is oxidized to (3R,3’S)-astaxanthin with a global yield of 68% . This chemical transformation has been achieved with a significant reduction of the health risks associated with its potential human consumption .

Crosslinking Agent

1,2,3,4-Butanetetracarboxylic acid (BTCA), a compound related to meso-Butane-1,2,3,4-tetracarboxylic Dianhydride, has been explored as a formaldehyde-free crosslinking agent . BTCA-treated fabric shows improved anti-pilling, wrinkle resistance, and fire-retardant properties .

Textile Industry

The compound has been used to functionalize cotton fabric . The fabric treated with this compound shows improved anti-pilling, wrinkle resistance, and fire-retardant properties .

properties

IUPAC Name |

(3R)-3-[(3S)-2,5-dioxooxolan-3-yl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O6/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h3-4H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQWMCSSZKNOLQ-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)C2CC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)OC1=O)[C@@H]2CC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701204872 | |

| Record name | [3,3′-Bifuran]-2,2′,5,5′-tetrone, tetrahydro-, (R*,S*)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,3'S)-Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetraone | |

CAS RN |

17309-39-6 | |

| Record name | [3,3′-Bifuran]-2,2′,5,5′-tetrone, tetrahydro-, (R*,S*)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17309-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3,3′-Bifuran]-2,2′,5,5′-tetrone, tetrahydro-, (R*,S*)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | meso-Butane-1,2,3,4-tetracarboxylic Dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole](/img/structure/B1144112.png)

![(1R,5S,6S)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol](/img/structure/B1144114.png)

![methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide](/img/structure/B1144119.png)